molecular formula C13H11BrN4OS B10961323 4-bromo-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10961323
M. Wt: 351.22 g/mol
InChI Key: BXYMAQZIGICQHV-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling with benzothiazole: The brominated pyrazole is then coupled with a benzothiazole derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the bromine atom, potentially leading to the formation of the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 4-chloro-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 4-bromo-1-methyl-N-(1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

The presence of the bromine atom in 4-bromo-1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s electronic properties, potentially enhancing its interaction with biological targets.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

4-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H11BrN4OS/c1-7-3-4-9-10(5-7)20-13(16-9)17-12(19)11-8(14)6-15-18(11)2/h3-6H,1-2H3,(H,16,17,19)

InChI Key

BXYMAQZIGICQHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=NN3C)Br

Origin of Product

United States

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